

A Comparative Analysis of the Pharmacokinetic Profiles of Birabresib and its (R)-enantiomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Birabresib

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An In-depth Look at the Absorption, Distribution, Metabolism, and Excretion of the BET Inhibitor Birabresib

Birabresib, also known as OTX015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.^[1] As the therapeutically active (S)-enantiomer, Birabresib has been the focus of numerous clinical investigations for the treatment of various hematologic malignancies and solid tumors. Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides a comparative overview of the available pharmacokinetic data for Birabresib and highlights the current knowledge gap regarding its inactive (R)-enantiomer.

Pharmacokinetic Profile of Birabresib ((S)-enantiomer)

Clinical studies have characterized the pharmacokinetic profile of Birabresib, revealing rapid absorption and dose-proportional exposure.^{[2][3]} A population pharmacokinetic analysis in patients with hematologic malignancies determined that the disposition of Birabresib can be described by a one-compartment model with first-order absorption and linear elimination.^{[4][5]}

Key pharmacokinetic parameters for Birabresib are summarized in the table below:

Parameter	Description	Value	Reference
k _a	Absorption rate constant	0.74 h ⁻¹	[6]
V/F	Apparent Volume of Distribution	71.7 L	[6]
CL/F	Apparent Clearance	8.45 L/h	[6]
T _{max}	Time to maximum plasma concentration	1 - 4 hours	[6]
t _{1/2}	Elimination half-life	~5.8 hours	[6]

The Uncharacterized Profile of (R)-Birabresib

Despite the comprehensive investigation into the pharmacokinetics of the active (S)-enantiomer, Birabresib, there is a notable absence of publicly available data on the pharmacokinetic profile of its corresponding (R)-enantiomer. While one study in mice indicated a lack of in vivo chiral inversion from the active (-)-OTX015 to its antipode, this does not provide insight into the absorption, distribution, metabolism, and excretion characteristics of **(R)-Birabresib** itself.[7] The (R)-enantiomer is often utilized as a negative control in preclinical studies to confirm the specific activity of Birabresib. However, its behavior within a biological system remains uncharacterized in the reviewed literature.

Experimental Protocols

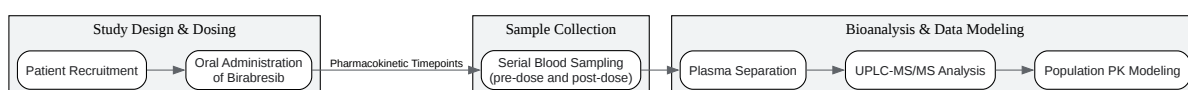
The pharmacokinetic parameters for Birabresib were determined in a Phase Ib, multicenter, dose-escalation study involving patients with hematologic malignancies.

Study Design: Patients received oral doses of Birabresib ranging from 10 mg to 160 mg. Pharmacokinetic blood samples were collected at multiple time points (typically 7 time points over 24 hours) following drug administration on Day 1.[6]

Bioanalytical Method: Plasma concentrations of Birabresib were quantified using a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method. The validated concentration range for the assay was 1-250 ng/mL.[6]

Pharmacokinetic Analysis: A population pharmacokinetic (PPK) modeling approach was employed using the nonlinear mixed-effect modeling software program Monolix version 4.3. The data was best described by a one-compartment open model, and the influence of covariates such as lean body mass was assessed.[6]

Experimental Workflow for a Typical Pharmacokinetic Study



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Figure 1. A simplified workflow for a clinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Birabresib, the active (S)-enantiomer, is well-documented, demonstrating rapid absorption and predictable, dose-proportional exposure. This information is invaluable for guiding its clinical development and use. However, a significant knowledge gap exists concerning the pharmacokinetic properties of the (R)-enantiomer. Future studies characterizing the absorption, distribution, metabolism, and excretion of **(R)-Birabresib** would provide a more complete understanding of the stereoselective disposition of this important BET inhibitor and could further inform its therapeutic application.

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- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of Birabresib and its (R)-enantiomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684437#comparing-the-pharmacokinetic-profiles-of-r-birabresib-and-birabresib]

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